Methyl 3-isothiocyanato-2,2-dimethylpropanoate
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Overview
Description
Methyl 3-isothiocyanato-2,2-dimethylpropanoate is an organic compound with the molecular formula C7H11NO2S and a molecular weight of 173.23 g/mol . This compound is characterized by the presence of an isothiocyanate group (-N=C=S) attached to a methyl ester, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-isothiocyanato-2,2-dimethylpropanoate typically involves the reaction of 3-amino-2,2-dimethylpropanoic acid with thiophosgene (CSCl2) in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate isothiocyanate, which is then esterified with methanol to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The product is typically purified through distillation or recrystallization to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-isothiocyanato-2,2-dimethylpropanoate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The isothiocyanate group can react with nucleophiles such as amines, alcohols, and thiols to form thioureas, carbamates, and dithiocarbamates, respectively.
Oxidation and Reduction: The compound can be oxidized to form sulfonyl derivatives or reduced to form amines.
Cyclization Reactions: It can participate in cyclization reactions to form heterocyclic compounds.
Common Reagents and Conditions
Common reagents used in these reactions include:
Amines: For nucleophilic substitution to form thioureas.
Alcohols: For nucleophilic substitution to form carbamates.
Thiols: For nucleophilic substitution to form dithiocarbamates.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions include thioureas, carbamates, dithiocarbamates, sulfonyl derivatives, and amines .
Scientific Research Applications
Methyl 3-isothiocyanato-2,2-dimethylpropanoate has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibition and protein modification due to its reactive isothiocyanate group.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and anticancer agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-isothiocyanato-2,2-dimethylpropanoate involves the reactivity of the isothiocyanate group. This group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of enzyme activity. The compound can also undergo cyclization reactions to form heterocyclic structures, which may interact with specific molecular targets and pathways .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-isothiocyanato-3-phenylpropionate: Similar in structure but with a phenyl group instead of a dimethyl group.
Methyl 2,2-dimethylpropanoate: Lacks the isothiocyanate group, making it less reactive.
Pivalic acid, methyl ester: Another ester derivative but without the isothiocyanate functionality
Uniqueness
Methyl 3-isothiocyanato-2,2-dimethylpropanoate is unique due to its combination of an isothiocyanate group and a methyl ester, providing a balance of reactivity and stability. This makes it a valuable intermediate in organic synthesis and a useful tool in scientific research .
Properties
Molecular Formula |
C7H11NO2S |
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Molecular Weight |
173.24 g/mol |
IUPAC Name |
methyl 3-isothiocyanato-2,2-dimethylpropanoate |
InChI |
InChI=1S/C7H11NO2S/c1-7(2,4-8-5-11)6(9)10-3/h4H2,1-3H3 |
InChI Key |
XCBBYNSVHLDFQN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CN=C=S)C(=O)OC |
Origin of Product |
United States |
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